N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide
Description
N-(2-(2,4-Dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide is a heterocyclic organic compound featuring a thienopyrazole core substituted with a 2,4-dimethylphenyl group and a 3,4,5-triethoxybenzamide moiety. This structure combines aromatic, ether, and amide functionalities, making it a candidate for pharmaceutical or materials science applications. The thienopyrazole scaffold is known for its bioactivity in kinase inhibition and antimicrobial studies, while the triethoxybenzamide group may enhance solubility and binding affinity due to its polar ether linkages .
Properties
IUPAC Name |
N-[2-(2,4-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O4S/c1-6-31-22-12-18(13-23(32-7-2)24(22)33-8-3)26(30)27-25-19-14-34-15-20(19)28-29(25)21-10-9-16(4)11-17(21)5/h9-13H,6-8,14-15H2,1-5H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVBWYZLUIDPLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C3CSCC3=NN2C4=C(C=C(C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide is a complex organic compound that has drawn considerable attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its chemical properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound belongs to the class of thienopyrazoles, characterized by a thieno[3,4-c]pyrazole core. Its molecular formula is with a molecular weight of 446.5 g/mol. The structure includes a 2,4-dimethylphenyl group and a 3,4,5-triethoxybenzamide moiety.
Structural Formula
Properties Table
| Property | Value |
|---|---|
| Molecular Formula | C24H22N4O3S |
| Molecular Weight | 446.5 g/mol |
| CAS Number | 396722-72-8 |
Anticancer Properties
Recent studies have highlighted the anticancer potential of thienopyrazole derivatives. For instance, compounds similar to this compound have shown promising activity against various cancer cell lines:
- HepG-2 (human hepatocellular carcinoma) : IC50 values indicate significant cytotoxicity.
- A-549 (human lung carcinoma) : Comparable IC50 values suggest effectiveness in targeting lung cancer cells.
These findings suggest that the thienopyrazole core may inhibit critical pathways involved in cancer cell proliferation and survival.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA/RNA Synthesis : Thienopyrazole derivatives have been shown to interfere with nucleic acid synthesis pathways.
- Targeting Key Kinases : The heteroatoms in the thiadiazole ring can form interactions with kinases involved in tumorigenesis.
- Antioxidant Activity : Some studies suggest that these compounds may exhibit antioxidant properties that could contribute to their anticancer effects.
Case Studies and Research Findings
- Study on HepG-2 and A-549 Cell Lines :
- Molecular Docking Studies :
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a broader class of thienopyrazole derivatives. Below is a systematic comparison with key analogs:
N-[2-(3,5-Dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide
- Structural Difference: The phenyl substituent at the 2-position of the thienopyrazole core is 3,5-dimethylphenyl instead of 2,4-dimethylphenyl.
- Implications : The para-methyl groups in the 3,5-dimethylphenyl analog may reduce steric hindrance compared to the ortho-methyl groups in the target compound. This could influence binding pocket interactions in biological targets, such as enzymes or receptors.
- Data : Molecular weight and formula are identical to the target compound (C₃₁H₃₃N₃O₄S), but isomerism alters physicochemical properties .
N-[2-(2,3-Dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]furan-2-carboxamide
- Structural Difference : Features a 2,3-dimethylphenyl group and a furan-2-carboxamide substituent instead of triethoxybenzamide.
- The 5-oxo group introduces a ketone, which may increase hydrogen-bonding capacity.
- Data : Molecular weight (C₂₄H₂₂N₄O₃S) is lower than the target compound, and the absence of ethoxy groups likely decreases logP (lipophilicity) .
4,6-Bis-(2,4-Dimethylphenyl)-s-triazine Derivatives
- Structural Difference: Triazine-based analogs (e.g., 4,6-bis-(2,4-dimethylphenyl)-2-(2-hydroxy-4-(3-dodecyloxy-2-hydroxypropoxy)phenyl)-s-triazine) replace the thienopyrazole core with a triazine ring.
- Implications: Triazines are rigid planar structures with strong UV absorption, making them suitable for materials science (e.g., stabilizers in polymers).
Research Findings and Implications
- Bioactivity: Thienopyrazole derivatives are explored for kinase inhibition (e.g., JAK2, EGFR), where the triethoxybenzamide group may enhance target binding through polar interactions .
- Synthetic Challenges : The ethoxy groups in the target compound require careful protection-deprotection strategies during synthesis, unlike analogs with simpler substituents .
- Crystallography : SHELX software has been widely used to resolve crystal structures of similar compounds, aiding in conformational analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
